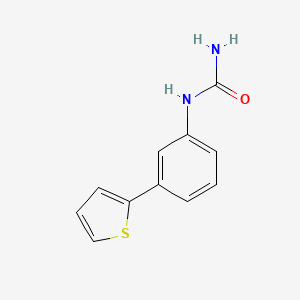
1-(3-(Thiophen-2-yl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Thiophen-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 1-(3-(Thiophen-2-yl)phenyl)urea with high purity?
Answer: The synthesis of urea derivatives like this compound typically involves multi-step reactions, including:
- Core structure assembly : Start with constructing the thiophene-phenyl backbone. Gold(I)-catalyzed cyclization (used in analogous compounds for thiophene core formation) ensures regioselectivity .
- Urea linkage : React the amine intermediate with an isocyanate or carbodiimide reagent under anhydrous conditions to avoid hydrolysis .
- Purification : Use column chromatography (e.g., silica gel with gradient elution) and confirm purity via HPLC (>95%) and NMR spectroscopy .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer: A systematic approach includes:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-phenyl linkage and urea group .
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (critical for storage conditions) .
- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using fixed ATP concentrations in kinase assays) .
- Compound Stability : Monitor degradation under assay conditions via LC-MS to rule out false negatives .
- Theoretical Frameworks : Use computational models (e.g., molecular docking) to validate hypothesized binding modes and reconcile conflicting activity data .
Example Workflow :
Replicate assays with independent batches of the compound.
Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization).
Apply multivariate analysis to isolate confounding variables (e.g., solvent effects) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer: Adopt a factorial design to systematically vary substituents:
- Variables : Thiophene ring substitution (e.g., electron-withdrawing groups) and urea N-aryl modifications .
- Response Metrics : Bioactivity (IC₅₀), solubility, and metabolic stability (microsomal assays) .
- Statistical Analysis : Use ANOVA to identify significant SAR trends and prioritize derivatives for in vivo testing .
Q. How can researchers integrate theoretical frameworks to predict novel applications of this compound?
Answer:
- Conceptual Frameworks : Link to enzyme inhibition theories (e.g., transition-state analogs for kinases) or supramolecular chemistry (urea as hydrogen-bond donor) .
- Computational Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for material science applications .
- MD Simulations : Model membrane permeability for CNS-targeted drug candidates .
- Hypothesis Testing : Validate predictions via targeted assays (e.g., amyloid aggregation inhibition if predicted as a β-sheet disruptor) .
Q. What methodological strategies improve reproducibility in studies involving this compound?
Answer:
- Documentation : Publish full synthetic protocols (e.g., exact equivalents, stirring time) and raw spectral data .
- Collaborative Validation : Share samples with independent labs for bioactivity replication .
- Open Science Practices : Deposit crystallographic data (e.g., CCDC entries) and assay results in public repositories .
属性
分子式 |
C11H10N2OS |
|---|---|
分子量 |
218.28 g/mol |
IUPAC 名称 |
(3-thiophen-2-ylphenyl)urea |
InChI |
InChI=1S/C11H10N2OS/c12-11(14)13-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H,(H3,12,13,14) |
InChI 键 |
UNUGAFZWJKQFSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)N)C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














